1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine
Description
1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a piperazine derivative characterized by a 3,4-dimethoxybenzyl group attached to one nitrogen atom of the piperazine ring and an isopropyl (propan-2-yl) group on the adjacent nitrogen. The dimethoxy substituents on the benzyl moiety confer electron-donating properties, which may influence its solubility, receptor binding, and metabolic stability .
Properties
Molecular Formula |
C16H26N2O2 |
|---|---|
Molecular Weight |
278.39 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C16H26N2O2/c1-13(2)18-9-7-17(8-10-18)12-14-5-6-15(19-3)16(11-14)20-4/h5-6,11,13H,7-10,12H2,1-4H3 |
InChI Key |
CASIZIKGYNFFOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-isopropylpiperazine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced derivatives.
Common Reagents and Conditions
Oxidation: DDQ in the presence of a protic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted benzyl piperazines.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-4-isopropylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine derivatives are broadly classified into benzylpiperazines and phenylpiperazines based on their substituents . Below is a detailed comparison of 1-(3,4-dimethoxybenzyl)-4-(propan-2-yl)piperazine with key analogs:
Table 1: Comparative Analysis of Piperazine Derivatives
Comparison with Benzylpiperazines
- Electron-Donating vs. Electron-Withdrawing Groups : The 3,4-dimethoxybenzyl group in the target compound contrasts with analogs like 1-(3,4-methylenedioxybenzyl)piperazine (MDBP), where a methylenedioxy bridge enhances metabolic stability but reduces polarity . The dimethoxy groups may improve solubility compared to halogenated derivatives like 1-(3,4-dichlorophenyl)piperazine , which exhibit stronger electron-withdrawing effects and higher lipophilicity .
- Substituent Position : Unlike 1-(4-methoxyphenyl)piperazine (MeOPP) , which has a single methoxy group, the target compound’s 3,4-dimethoxy arrangement could enhance receptor binding through increased hydrogen bonding or π-π stacking .
Comparison with Phenylpiperazines
- Pharmacological Profiles: Phenylpiperazines like TFMPP and MeOPP are associated with psychostimulant effects due to interactions with serotonin and dopamine receptors .
- Synthetic Accessibility : The synthesis of 1-(3,4-dimethoxybenzyl)-4-(propan-2-yl)piperazine likely involves alkylation or condensation reactions similar to those used for SA4503 (e.g., HCl-catalyzed stabilization of intermediates) . This contrasts with the nitro-group reduction steps required for dichlorophenyl analogs .
Implications of Substituent Chemistry
- However, the absence of a phenethyl spacer (as in SA4503) may limit its efficacy in crossing the blood-brain barrier .
- Isopropyl Group : The bulky isopropyl substituent may sterically hinder interactions with enzymes or receptors compared to smaller groups (e.g., methyl or hydrogen) in analogs like MeOPP .
Biological Activity
1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a 3,4-dimethoxybenzyl group at one position and an isopropyl group at the fourth position. This unique structure contributes to its pharmacological properties.
The biological activity of 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is believed to involve interaction with various molecular targets, including enzymes and receptors. These interactions can modulate signal transduction pathways, gene expression, and metabolic processes, leading to its observed biological effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been investigated for its potential to inhibit bacterial growth and combat infections.
- Anticancer Properties : Research indicates that 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine could have anticancer effects. It may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell signaling pathways.
- Neurological Effects : Some studies have explored its potential in treating neurodegenerative diseases. The compound's ability to interact with neurotransmitter systems may offer therapeutic benefits in conditions such as Alzheimer's disease .
Table 1: Summary of Biological Activities
Selected Research Findings
- A study highlighted the compound's effectiveness against specific cancer cell lines, demonstrating significant reductions in cell viability at certain concentrations.
- Another investigation focused on its mechanism of action, revealing that it may affect key signaling pathways involved in cell survival and proliferation.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for 1-(3,4-Dimethoxybenzyl)-4-(propan-2-yl)piperazine is limited, related piperazine derivatives often exhibit favorable absorption and distribution characteristics. Toxicological assessments are essential to determine safety profiles, especially for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
